

Technical Monograph: 8-(2-Phenoxyethoxy)quinoline

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Compound of Interest

Compound Name: 8-(2-phenoxyethoxy)quinoline

Cat. No.: B3937297

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Physicochemical Profile, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary & Core Specifications

8-(2-Phenoxyethoxy)quinoline is a functionalized heteroaromatic ether derived from the 8-hydroxyquinoline (8-HQ) scaffold.[1] In drug development and coordination chemistry, this compound serves as a critical bidentate or tridentate ligand, often utilized to modulate the lipophilicity and metal-binding selectivity of the parent 8-HQ pharmacophore.[1] By capping the hydroxyl group with a phenoxyethyl moiety, the excited-state intramolecular proton transfer (ESIPT) mechanism typical of 8-HQ is disrupted, often resulting in enhanced fluorescence and altered chelation kinetics.

Molecular Weight & Formula

The precise molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and dosage formulation.[1]

Property	Value
Molecular Formula	C ₁₇ H ₁₅ NO ₂
Molecular Weight (Average)	265.31 g/mol
Monoisotopic Mass	265.1103 Da
CAS Registry Number	Not widely listed; chemically systematic
SMILES	<chem>c1ccc(cc1)OCCOc2cccc3ncccc23</chem>

Part 2: Physicochemical Characterization[1]

Understanding the physical properties is essential for predicting bioavailability (Lipinski's Rule of 5) and solubility profiles during assay development.

Calculated Properties Table

Parameter	Value	Significance in Drug Design
Heavy Atom Count	20	Indicates molecular size/complexity.[1]
Rotatable Bonds	4	Affects binding entropy and oral bioavailability.[1]
H-Bond Donors	0	Improved membrane permeability compared to 8-HQ.[1]
H-Bond Acceptors	3	Nitrogen (quinoline) + 2 Oxygens (ether).
cLogP (Predicted)	~3.8 - 4.2	Highly lipophilic; likely requires organic co-solvents (DMSO).
Topological Polar Surface Area	~30 Å ²	Good predictor of blood-brain barrier (BBB) penetration.[1]

Mechanistic Insight: The removal of the acidic phenolic proton (pKa ~9.9 in 8-HQ) eliminates the pH-dependent ionization at physiological pH, making **8-(2-phenoxyethoxy)quinoline** a neutral species.^[1] This modification significantly enhances passive transport across lipid bilayers.^[1]

Part 3: Synthesis & Manufacturing Protocol

The synthesis of **8-(2-phenoxyethoxy)quinoline** is classically achieved via a Williamson Ether Synthesis.^[1] This nucleophilic substitution reaction couples the 8-hydroxyquinoline core with a 2-phenoxyethyl halide (or tosylate).^[1]

Experimental Protocol (Standardized)

Reagents:

- 8-Hydroxyquinoline (1.0 eq)^{[1][2][3]}
- 2-Phenoxyethyl bromide (1.1 eq)^[1]
- Potassium Carbonate () (2.0 eq) - Anhydrous
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

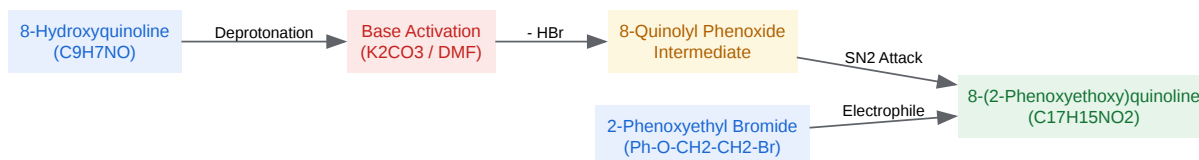
Step-by-Step Workflow:

- Activation: Dissolve 8-hydroxyquinoline in anhydrous DMF under an inert atmosphere (). Add anhydrous .^[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.
- Coupling: Dropwise add 2-phenoxyethyl bromide to the reaction mixture.
- Reflux: Heat the mixture to 80–90°C for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

- Work-up: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
- Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (3x). Wash organic layer with brine and water to remove DMF.[1]
- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel column chromatography.[1]

Synthesis Pathway Visualization



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Figure 1: Williamson ether synthesis pathway converting 8-hydroxyquinoline to the target ether. [1]

Part 4: Analytical Validation & Molecular Weight Determination

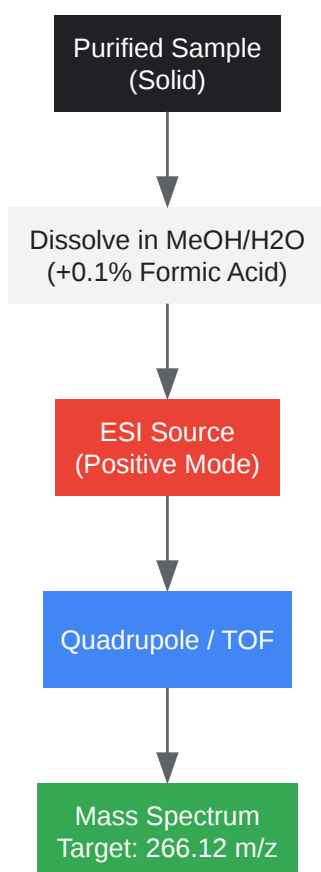
In a research setting, confirming the molecular weight is the primary method of validation.

Mass Spectrometry (LC-MS/ESI)[1]

- Expected [M+H]⁺ Peak: 266.12 m/z.
- Expected [M+Na]⁺ Peak: 288.10 m/z.
- Fragmentation Pattern:

- Loss of the phenoxy group often yields a characteristic fragment at $m/z \sim 172$ (Quinoline-O-CH₂-CH₂⁺).^[1]
- Further fragmentation yields the bare quinoline ion ($m/z \sim 129$).

Analytical Workflow Diagram



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Figure 2: LC-MS workflow for molecular weight confirmation.^[1]

Part 5: Applications in Drug Discovery^[7]

1. Metallopharmacology & Chelation

While the ether linkage removes the direct O-N chelation site of 8-HQ, the oxygen atoms in the chain (quinoline-O and phenoxy-O) can still participate in coordination with "hard" cations (e.g.,

) or act as hemilabile ligands for transition metals (

). This structural motif is often explored in the design of ionophores or metalloprotease inhibitors.[1]

2. Fluorescence Probes

8-Alkoxyquinolines exhibit higher quantum yields than their hydroxy counterparts because the non-radiative decay pathway via proton transfer is blocked.[1]

- Application: Use as a zinc-sensing fluorophore in biological assays.[1] The binding of to the quinoline nitrogen and ether oxygen rigidifies the structure, causing a "turn-on" fluorescence response.

3. Pharmacophore Modulation

The 2-phenoxyethyl group serves as a bulky, lipophilic anchor.[1] In kinase inhibitor design, this tail can be used to occupy hydrophobic pockets (e.g., the ATP-binding site), improving potency and selectivity compared to the parent molecule.

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